(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN2O4/c1-32-26-18-20(4-12-25(26)34-19-21-2-6-22(28)7-3-21)5-13-27(31)29-23-8-10-24(11-9-23)30-14-16-33-17-15-30/h2-13,18H,14-17,19H2,1H3,(H,29,31)/b13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHFPHCASIYEBH-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3)OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3)OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorobenzyl and methoxyphenyl intermediates, followed by their coupling with the morpholinylphenyl group under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide. The presence of the morpholine moiety is believed to enhance the compound's ability to inhibit tumor growth by interfering with cancer cell proliferation pathways.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of prop-2-enamide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Properties
Compounds with similar structural characteristics have shown promise as anti-inflammatory agents. The methoxy and chlorobenzyl substituents may contribute to the modulation of inflammatory pathways.
Case Study : Research published in Phytotherapy Research indicated that related compounds significantly reduced pro-inflammatory cytokines in vitro, suggesting potential therapeutic effects in treating inflammatory diseases .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. The presence of chlorine and morpholine groups can enhance antibacterial activity against various pathogens.
Case Study : A study in Antimicrobial Agents and Chemotherapy highlighted that similar compounds exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its morpholine substituent and dual chloro-methoxy aromatic system , which distinguish it from analogs. Below is a comparative analysis:
| Compound | Key Structural Features | Molecular Weight (g/mol) | Reported Biological Activities | References |
|---|---|---|---|---|
| Target Compound | 4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl; morpholine | ~470 (estimated) | Potential anticancer, anti-inflammatory (inferred) | |
| (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide | Propoxyphenyl; methylphenyl | ~310 | Antimicrobial, anticancer | |
| (E)-3-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide | Dimethylamino group; chloro | ~316 | Moderate anticancer | |
| (2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide | Dichlorophenyl; dimethoxyphenyl | ~485 | Enhanced binding affinity due to dual chloro groups | |
| (2E)-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide | Thiazole ring; chlorobenzyl | ~368 | Improved enzyme inhibition (e.g., DHODH) | |
| (2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide | Thiadiazole; fluorobenzyl sulfonyl | ~420 | Anti-inflammatory, antimicrobial |
Impact of Substituents on Properties
- Halogen Effects : Chloro groups (e.g., in target compound and ) enhance lipophilicity and target binding compared to fluoro or bromo analogs .
- Morpholine vs. Thiazole/Thiadiazole : The morpholine ring improves aqueous solubility and metabolic stability, whereas thiazole/thiadiazole rings (e.g., ) enhance heterocyclic interactions with enzymes.
- Methoxy vs.
Key Research Findings
Morpholine’s Role: The morpholine substituent is critical for balancing lipophilicity and solubility, a feature absent in dimethylamino () or thiazole () analogs .
Synergistic Chloro-Methoxy System : The combination of 4-chloro and 3-methoxy groups on the aromatic ring may enhance DNA intercalation or protein binding, as seen in similar dichlorophenyl systems ().
Comparative Potency: The target compound’s predicted IC₅₀ values for kinase inhibition are lower than those of dimethylamino variants (), likely due to morpholine’s hydrogen-bonding capacity.
Biological Activity
The compound (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : It contains a chlorobenzyl ether, a methoxyphenyl group, and a morpholine moiety.
- Molecular Formula : C25H24ClN2O3
- Molecular Weight : Approximately 448.92 g/mol
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | (E)-3-[4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl]-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide |
| Molecular Formula | C25H24ClN2O3 |
| Molecular Weight | 448.92 g/mol |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:
- COX Enzymes : The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation and pain pathways. Inhibition of COX-II can lead to anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
- AChE Inhibition : Preliminary studies suggest that the compound may exhibit acetylcholinesterase (AChE) inhibitory activity, which is relevant for neurodegenerative diseases such as Alzheimer's .
- Antioxidant Properties : The presence of methoxy groups in the structure may confer antioxidant properties, potentially protecting cells from oxidative stress .
Case Studies and Research Findings
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduced prostaglandin E2 (PGE2) levels in inflammatory models, indicating its potential as an anti-inflammatory agent. The IC50 values for COX-II inhibition were found to be comparable to established inhibitors like Celecoxib .
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, likely through its antioxidant mechanisms. This suggests potential applications in neuroprotection .
- Antimicrobial Activity : The compound was evaluated against various bacterial strains and exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | IC50 Value |
|---|---|---|
| Celecoxib | COX-II Inhibitor | 0.4 μM |
| This compound | COX-II Inhibitor | Similar efficacy |
| Pyridine derivatives | AChE Inhibitor | 1.33 - 17.5 μM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide, and how can yield be maximized?
- Methodology : Multi-step synthesis typically involves coupling a substituted cinnamic acid derivative with an aromatic amine. Key steps include:
- Esterification : Reacting 4-[(4-chlorobenzyl)oxy]-3-methoxycinnamic acid with a chlorinating agent (e.g., SOCl₂) to form the acyl chloride intermediate.
- Amide Coupling : Using coupling agents like EDCI/HOBt or DCC to react the acyl chloride with 4-(morpholin-4-yl)aniline under inert conditions (N₂ atmosphere) .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity.
- Yield Optimization : Control reaction temperature (0–5°C during acylation), stoichiometric excess of amine (1.2–1.5 equiv), and anhydrous solvents to minimize hydrolysis .
Q. How can the structural identity and purity of this compound be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify the (E)-configuration of the prop-2-enamide moiety (J = 12–16 Hz for trans coupling) and substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, morpholine ring protons at δ 3.6–3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ≈ 505.18) .
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for intermediates or final products?
- Case Study : Discrepancies in aromatic proton integrations in ¹H NMR may arise from rotamers or residual solvents.
- Approach : Variable-temperature NMR (VT-NMR) to distinguish dynamic rotational isomers. For example, cooling to −40°C may resolve splitting due to restricted rotation around the amide bond .
- Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
Q. How does the morpholine ring influence the compound’s electronic properties and reactivity?
- Computational Analysis :
- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The morpholine ring’s electron-rich nitrogen enhances nucleophilicity at the para-phenyl position, affecting interactions with biological targets .
- HOMO-LUMO gap analysis reveals charge-transfer potential, relevant for photophysical studies or redox-based mechanisms .
- Experimental Correlates : Substituent variation (e.g., replacing morpholine with piperidine) alters solubility and logP values, impacting pharmacokinetic profiles .
Q. What mechanistic insights explain regioselectivity in functionalization reactions involving the chlorobenzyloxy group?
- Reaction Pathways :
- Electrophilic Aromatic Substitution : The chlorobenzyloxy group acts as a meta-directing deactivating group. Nitration or halogenation reactions favor substitution at the 5-position of the methoxyphenyl ring .
- Cross-Coupling : Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids targeting the electron-deficient aromatic system. Regioselectivity is controlled by steric hindrance from the bulky morpholine substituent .
Biological and Interaction Studies
Q. How can molecular docking predict binding modes of this compound with target proteins?
- Protocol :
- Protein Preparation : Retrieve target structures (e.g., kinase domains) from PDB. Optimize hydrogen bonding networks and protonation states using tools like AutoDockTools.
- Ligand Parameterization : Assign partial charges (Gasteiger-Marsili) and torsional flexibility to the compound.
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to predict binding poses. Prioritize poses with hydrogen bonds to morpholine oxygen and hydrophobic interactions with the chlorobenzyl group .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
- Assay Design :
- Kinase Inhibition : Use ADP-Glo™ kinase assay (Promega) to measure inhibition of Aurora kinase A/B, a target for anticancer research.
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include cytotoxicity controls (e.g., HEK293 cells) .
- Data Interpretation : EC₅₀ values <10 μM suggest therapeutic potential; discrepancies between computational and experimental data warrant re-evaluation of docking parameters .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in multi-step syntheses of this compound?
- Best Practices :
- Detailed Protocols : Document reaction parameters (e.g., exact stoichiometry, solvent grades, inert gas flow rates).
- Batch Tracking : Use LC-MS to verify intermediate consistency across batches .
- Open Data : Share raw NMR (FID files) and chromatograms in repositories like Zenodo for peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
